![molecular formula C17H27N3O B5905736 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine](/img/structure/B5905736.png)
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine, also known as DMFPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFPB is a selective agonist for the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G protein-coupled receptor that is involved in several physiological processes, including pain perception, anxiety, and stress response.
Wirkmechanismus
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine selectively activates the NOP receptor, which is a member of the opioid receptor family. The NOP receptor is widely distributed in the central nervous system and is involved in several physiological processes, including pain perception, anxiety, and stress response. Activation of the NOP receptor by N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine results in the inhibition of neurotransmitter release, leading to the modulation of several physiological processes.
Biochemical and Physiological Effects:
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine has been shown to have significant effects on pain perception, anxiety, and stress response in animal models. It has also been shown to have potential applications in the treatment of drug addiction and depression. N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine has been shown to have a high affinity for the NOP receptor, which makes it a promising candidate for the development of novel therapeutics for these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine has several advantages for lab experiments, including its high selectivity for the NOP receptor and its ability to modulate several physiological processes. However, its potential for off-target effects and its limited availability may pose challenges for its use in lab experiments.
Zukünftige Richtungen
The potential applications of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine in various fields make it a promising candidate for future research. Some future directions for research on N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine include the development of novel therapeutics for pain, anxiety, and stress-related disorders, the investigation of its potential applications in the treatment of drug addiction and depression, and the exploration of its potential for use in combination with other drugs for enhanced therapeutic effects. Additionally, further research is needed to elucidate the mechanisms underlying N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine's effects on physiological processes and to optimize its pharmacological properties for clinical use.
Synthesemethoden
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine can be synthesized using a multi-step process that involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-bromopropylamine, followed by the reaction of the resulting compound with 2-furylmethylamine and butylamine. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine has been extensively studied for its potential applications in several scientific fields, including neuroscience, pharmacology, and medicinal chemistry. Its selective agonism for the NOP receptor has been shown to have significant effects on pain perception, anxiety, and stress response in animal models, making it a promising candidate for the development of novel therapeutics for these conditions.
Eigenschaften
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-(furan-2-ylmethyl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-4-5-9-19(14-17-8-6-12-21-17)10-7-11-20-16(3)13-15(2)18-20/h6,8,12-13H,4-5,7,9-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBMTNFNKWLTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCN1C(=CC(=N1)C)C)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.